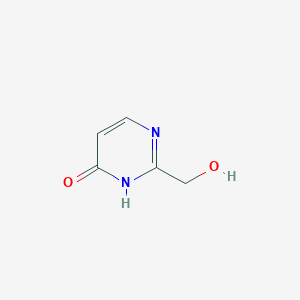

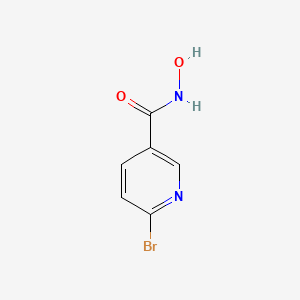

![molecular formula C12H13N5OS B2760766 2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine CAS No. 1181799-21-2](/img/structure/B2760766.png)

2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the cyclocondensation of certain precursors . For example, a series of these compounds were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are typically characterized by the reaction of certain precursors under specific conditions . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′- (ethane-1,2-diyl)bis (2- (4- (3-phenyl-7 H - triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are influenced by their molecular structure . Their ability to accept and donate hydrogen bonds makes them a precise pharmacophore with a bioactive profile .Aplicaciones Científicas De Investigación

Multicomponent Synthesis Approaches

An efficient synthesis method for related triazolo-thiadiazole compounds was developed using a simple, atom-economical multicomponent approach. This method facilitates the production of phenyl-1H-pyrazol-5-amines, showcasing the versatility of triazolo-thiadiazole derivatives in synthesizing complex molecules with potential biological activities (Sujatha et al., 2018).

Novel Heterocyclic Compound Development

Research has led to the creation of novel classes of heterocyclic compounds, like triazinium-imidothioate zwitterions, through reactions involving triazolo-thiadiazole derivatives. These compounds exhibit interesting chemical behaviors, such as reactive zwitterion formation and potential for creating new heterocyclic structures through ring-closure and ring-opening steps (Wermann et al., 2005).

Antimicrobial Activity Studies

A comprehensive study synthesized new triazolo-thiadiazoles and triazolo-thiadiazines with phenoxy moieties, demonstrating significant antimicrobial properties. This highlights the potential of triazolo-thiadiazole derivatives in developing new antimicrobial agents (Karabasanagouda et al., 2007).

Synthesis of Amino Acid Derivatives

Research on optically active triazolo-thiadiazole derivatives containing L-amino acid moieties has shown the capability of these compounds to form complex structures with potential for diverse biological applications (Foroughifar et al., 2011).

Enhanced Synthesis Techniques

Studies have also focused on improving the synthesis techniques for triazolo-thiadiazole derivatives. For instance, microwave-assisted synthesis methods have been developed for rapid and efficient production, indicating the adaptability of these compounds for various scientific applications (Raval et al., 2010).

Radiation Stability and Biological Activities

The radiation stability and biological activities of certain triazolo-thiadiazole derivatives have been explored, suggesting their potential use in environments requiring radiosterilization, alongside their biological applications (Ghorab et al., 2000).

Mecanismo De Acción

Target of Action

The compound 2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . In the context of cancer, these compounds have been found to inhibit PARP-1 and EGFR .

Mode of Action

The compound interacts with its targets, such as PARP-1 and EGFR, through specific interactions . This interaction results in the inhibition of these enzymes, disrupting their normal function. For instance, in the case of cancer, the inhibition of PARP-1 and EGFR can lead to the induction of apoptosis in cancer cells .

Biochemical Pathways

The inhibition of enzymes like PARP-1 and EGFR affects multiple biochemical pathways. PARP-1 is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cancer cells, triggering apoptosis . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its inhibition can disrupt these processes, leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been studied in silico

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of key enzymes involved in DNA repair and cell proliferation, leading to the accumulation of DNA damage and disruption of cell survival processes .

Direcciones Futuras

The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The structure–activity relationship of these compounds has profound importance in drug design, discovery, and development .

Propiedades

IUPAC Name |

2-[3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5OS/c13-7-6-11-16-17-10(14-15-12(17)19-11)8-18-9-4-2-1-3-5-9/h1-5H,6-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQRYIQQQFTUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

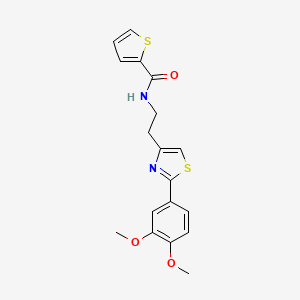

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)

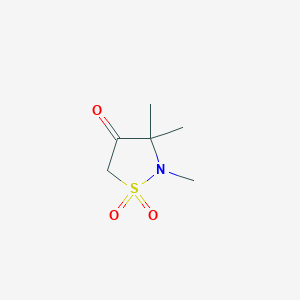

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B2760687.png)

![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)

![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)

![[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2760701.png)

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2760706.png)